molecular formula C15H14BrNO5S B2700545 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate CAS No. 1018054-43-7

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate

Cat. No.: B2700545
CAS No.: 1018054-43-7
M. Wt: 400.24
InChI Key: APQLOUYZNNWVIA-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate is a sulfonate ester characterized by a 4-acetylamino phenyl group linked to a 4-bromo-3-methoxybenzenesulfonyl moiety.

Properties

IUPAC Name

(4-acetamidophenyl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-10(18)17-11-3-5-12(6-4-11)22-23(19,20)13-7-8-14(16)15(9-13)21-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQLOUYZNNWVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate typically involves a multi-step process:

    Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4-acetylaminophenol.

    Bromination: The acetylated product is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Sulfonation: The brominated compound undergoes sulfonation with methanesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can interact with positively charged sites on proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and functional groups:

Compound Substituents/Functional Groups Key Structural Features
4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate (Target) - 4-Bromo, 3-methoxy on benzenesulfonate
- 4-Acetylamino phenyl
Bromo (electron-withdrawing), methoxy (electron-donating), sulfonate ester linkage
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (18) - 3-Bromo, benzoic acid hydrazide
- Sulfonyl linked to 4-acetylamino phenyl
Bromo at meta position, hydrazide group (enhances hydrogen bonding)
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (12) - 4-Methoxy, benzoic acid hydrazide
- Sulfonyl linked to 4-acetylamino phenyl
Methoxy at para position, hydrazide group (potential for coordination chemistry)
N4-Acetylsulfacetamide (4) - Acetamide group on sulfonamide nitrogen
- 4-Acetylamino phenyl
Sulfonamide linkage, acetylated amine (improved metabolic stability)
4-Allyl-2-methoxyphenyl 3,4-dichloro-benzenesulfonate - 3,4-Dichloro on benzenesulfonate
- Allyl and methoxy on phenyl
Dichloro substituents (increased lipophilicity), allyl group (potential for polymerization)

Physicochemical Properties

Data from analogs suggest substituents significantly influence melting points, solubility, and spectral characteristics:

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) FTIR Peaks (cm⁻¹) 1H-NMR Shifts (δ, ppm)
Target Compound Not reported Expected: ~1680 (CONH), ~1160 (SO2) Predicted: δ 7.7–7.9 (aromatic H), 3.9 (OCH3)
Compound 18 Not reported Not provided δ 7.37–7.55 (m, aromatic H), 2.07 (CH3)
Compound 12 205–206 1682 (CONH), 1162 (SO2NH) δ 10.77 (s, NH), 7.77 (d, aromatic H)
N4-Acetylsulfacetamide (4) 248 1697 (CONH), 1183 (SO2NH) δ 11.96 (brs, NH), 7.84 (d, aromatic H)
2-Bromo-4'-methoxyacetophenone Not reported ~1660 (C=O), ~1250 (C-O) δ 7.8–8.1 (aromatic H), 3.9 (OCH3)

Key Observations:

  • Melting Points: Sulfonamide derivatives (e.g., Compound 12, 205–206°C; Compound 4, 248°C) generally exhibit higher melting points than sulfonate esters, likely due to hydrogen bonding .
  • FTIR: CONH (1650–1700 cm⁻¹) and SO2 (1140–1180 cm⁻¹) peaks are consistent across analogs, confirming functional group integrity .
  • NMR: Aromatic proton shifts (δ 7.3–7.9) and methoxy signals (δ ~3.9) are characteristic of substituted phenyl groups .

Biological Activity

4-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, and it is characterized by the following structural features:

  • Acetylamino Group : Contributes to the compound's solubility and potential reactivity.
  • Bromo and Methoxy Substituents : These halogenated and methoxylated groups can influence biological activity through various pathways.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the Acetylamino Group : Acetylation of an amine precursor.
  • Bromination : Electrophilic substitution to introduce bromo groups.
  • Sulfonation : Addition of the sulfonate group, which enhances solubility in biological systems.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting key mediators such as cyclooxygenase (COX) enzymes. The sulfonate group may enhance these effects by promoting interactions with inflammatory pathways, potentially leading to reduced edema in animal models.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The acetylamino group may interact with active sites on enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation through structural mimicry of natural ligands.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of structurally similar sulfonated compounds against common pathogens. Results indicated that compounds with bromo and methoxy substituents exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

CompoundBacterial StrainZone of Inhibition (mm)
ControlE. coli10
Compound AE. coli15
Compound BStaphylococcus aureus18

Study 2: In Vivo Anti-inflammatory Effects

In a rat model of induced inflammation, compounds similar to this compound were administered to assess their anti-inflammatory potential. The study found a significant reduction in paw swelling compared to control groups.

Treatment GroupInitial Swelling (mm)Final Swelling (mm)% Reduction
Control2025-
Compound A201540%
Compound B201252%

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